
Tocainide Hydrochloride
Übersicht
Beschreibung
Tocainide hydrochloride is a class Ib antiarrhythmic agent primarily used to treat ventricular arrhythmias. It is a primary amine analog of lidocaine and works by blocking sodium channels in the heart, thereby stabilizing the cardiac cell membrane and reducing excitability .
Wirkmechanismus
Target of Action
Tocainide hydrochloride, also known as Tocainide, primarily targets the Sodium channel protein type 5 subunit alpha . This protein is a crucial component of the sodium channels on the neuronal cell membrane .
Mode of Action
Tocainide acts on the sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of Tocainide are mediated through its effects on sodium channels in Purkinje fibers .
Biochemical Pathways
Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Pharmacokinetics
Tocainide’s oral bioavailability is almost 100%, indicating that it is almost completely absorbed after oral administration . It is 10-20% protein-bound in the blood . The volume of distribution is 2.8-3.2 L/kg . The plasma half-life generally lasts for 11.5-15.5 hours . About 30-50% of Tocainide is excreted unchanged in the urine . The more active R-isomer is cleared faster in anephric patients (without kidneys) or those with severe kidney dysfunction .
Result of Action
The primary result of Tocainide’s action is the reduction of seizure activity and the treatment of ventricular arrhythmias . By decreasing the excitability of myocardial cells, Tocainide helps to correct irregular heartbeats to a normal rhythm .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Tocainide. For instance, Rifampicin increases the conversion of Tocainide into its main metabolite, Tocainide carbamoyl ester glucuronide, by inducing the glucuronosyl transferase enzyme that catalyzes glucuronidation of Tocainide to produce that metabolite . This interaction also increases the elimination rate and decreases the oral clearance of Tocainide .
Biochemische Analyse
Biochemical Properties
Tocainide Hydrochloride plays a significant role in biochemical reactions. It acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . Tocainide binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions of this compound are mediated through effects on sodium channels in Purkinje fibers .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Molecular Mechanism
The mechanism of action of this compound is primarily through its interaction with sodium channels on the neuronal cell membrane . By binding preferentially to the inactive state of the sodium channels, this compound limits the spread of seizure activity and reduces seizure propagation . This action is crucial in its role as an antiarrhythmic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been noted that Tocainide, like lidocaine, produces dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . In experimental animal models, the dose-related depression of sodium current is more pronounced in ischemic tissue than in normal tissue .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies detailing these effects were not found in the search results, it is known that this compound can suppress arrhythmias in acute myocardial infarction, during convalescence from myocardial infarction, and in patients with arrhythmias resistant to other therapy .
Metabolic Pathways
This compound is involved in several metabolic pathways. While specific enzymes or cofactors that it interacts with were not found in the search results, it is known that this compound undergoes glucuronidation, a major metabolic pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After oral administration, the bioavailability of this compound approaches 100 percent, and it is unaffected by food . In the blood, this compound is 10-20% protein bound .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function were not found in the search results. Given its mechanism of action, it can be inferred that this compound likely localizes to areas in the cell where sodium channels are present, such as the neuronal cell membrane .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Tocainid-Hydrochlorid kann ausgehend von 2,6-Xylidin synthetisiert werden. Eine Methode beinhaltet die Kondensation von 2,6-Xylidin mit N-Carbobenzoxyalanin unter Verwendung von Dicyclohexylcarbodiimid in Methylenchlorid, um N-(Carbobenzoxyalanyl)xylidin zu bilden. Dieser Zwischenstoff wird dann über Palladium auf Kohle in Ethanol-Methylenchlorid hydriert, um Tocainid zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von Tocainid-Hydrochlorid beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher Methoden wie oben beschrieben, mit Optimierung für Ausbeute und Reinheit. Der Prozess umfasst strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tocainid-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Tocainid kann zu Tocainid-Carbamoylester-Glucuronid oxidiert werden.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber zur Modifikation der Verbindung für bestimmte Anwendungen eingesetzt werden.
Substitution: Substitutionsreaktionen können an der Aminogruppe auftreten und die Bildung verschiedener Derivate ermöglichen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Tocainid-Carbamoylester-Glucuronid.
Substitution: Verschiedene Tocainid-Derivate, abhängig vom verwendeten Substituenten.
Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Uses
Tocainide is primarily indicated for the treatment of documented ventricular arrhythmias, such as sustained ventricular tachycardia. It is considered effective for patients who do not respond to other antiarrhythmic therapies. The drug has shown efficacy in both digitalized and non-digitalized patients, maintaining serum digoxin levels within the normal range during treatment .
Treatment of Tinnitus
Tocainide has also been investigated for its potential in treating tinnitus. A double-blind crossover trial involving 32 patients reported that tocainide provided complete relief for one patient and partial relief for two others. However, side effects such as headaches and dizziness were noted, indicating a need for careful patient selection .
Data Table: Clinical Trials and Findings
Case Study 1: Ventricular Arrhythmias
In a cohort study involving patients with refractory ventricular arrhythmias, tocainide was administered under compassionate use circumstances. Out of approximately 2000 patients treated, 54% remained on therapy for over one year. The study highlighted tocainide's effectiveness even in complex cases where multiple drug therapies were employed .
Case Study 2: Tinnitus Treatment
A notable case involved a patient who experienced significant tinnitus relief after initiating tocainide therapy alongside standard anticonvulsants like carbamazepine. This case supports the hypothesis that tocainide may modulate neural excitability related to auditory pathways .
Pharmacokinetics and Safety Profile
Tocainide is administered orally and has a bioavailability that supports its use in chronic arrhythmia management. The drug's side effects are generally dose-dependent and can include central nervous system disturbances such as dizziness or confusion. Caution is advised when prescribing tocainide to elderly patients due to increased sensitivity to its effects .
Vergleich Mit ähnlichen Verbindungen
Mexiletine: Another class Ib antiarrhythmic agent similar to tocainide, used for treating ventricular arrhythmias.
Flecainide and Encainide: Both are class Ic antiarrhythmic agents with different electrophysiological properties compared to tocainide.
Uniqueness: Tocainide hydrochloride is unique due to its oral bioavailability and its specific action on sodium channels, making it effective for long-term management of ventricular arrhythmias .
Biologische Aktivität
Tocainide hydrochloride is a class 1b antiarrhythmic agent primarily used to treat ventricular arrhythmias. It is an orally active compound that acts by blocking sodium channels in cardiac and neuronal tissues, thereby modulating excitability and conduction in the heart and nervous system. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, clinical applications, and adverse effects based on diverse research findings.
Tocainide functions primarily as a sodium channel blocker . It binds preferentially to the inactive state of sodium channels, which results in:
- Inhibition of sodium influx : This reduces the excitability of myocardial cells and neuronal tissues, leading to decreased arrhythmogenic potential.
- Potential- and frequency-dependent blockade : Tocainide exhibits a more pronounced effect in ischemic tissues compared to normal tissues, making it particularly useful in conditions where myocardial ischemia is present .
Table 1: Mechanism Summary
Mechanism | Description |
---|---|
Sodium Channel Blockade | Reduces excitability in cardiac and neuronal tissues |
Inactive State Binding | Preferential binding to inactive sodium channels |
Frequency-Dependent Blockade | More effective in ischemic conditions |
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Bioavailability : Approaches 100% following oral administration and is unaffected by food intake.
- Half-life : Approximately 15 hours, which may extend up to 35 hours in patients with severe renal impairment.
- Metabolism : Minimal first-pass hepatic metabolism with no active metabolites identified .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | ~100% |
Half-life | 15 hours (up to 35 hours in renal impairment) |
Protein Binding | ~10% |
First-pass Metabolism | Negligible |
Clinical Applications
Tocainide is primarily indicated for:
- Treatment of Ventricular Arrhythmias : It has been shown to be effective in managing both digitalized and non-digitalized patients.
- Seizure Management : Due to its sodium channel blocking properties, tocainide has also been explored for treating seizure disorders .
Case Studies
- Ventricular Arrhythmias : In a controlled study involving 1,358 patients, tocainide demonstrated significant efficacy in reducing the frequency of ventricular arrhythmias with an acceptable safety profile. Adverse reactions were generally minor and transient .
- Tinnitus Treatment : A study highlighted the use of this compound in treating tinnitus, suggesting its potential efficacy beyond traditional antiarrhythmic applications .
Adverse Effects
While tocainide is generally well tolerated, some common adverse effects include:
- Central Nervous System Effects : Dizziness (15.3%), paresthesia (9.2%), and tremors (8.4%).
- Gastrointestinal Reactions : Nausea (14.5%) was frequently reported.
- Discontinuation Rate : Approximately 12% of patients discontinued therapy due to adverse effects .
Table 3: Common Adverse Effects
Adverse Effect | Incidence (%) |
---|---|
Dizziness/Vertigo | 15.3 |
Nausea | 14.5 |
Paresthesia | 9.2 |
Tremor | 8.4 |
Eigenschaften
IUPAC Name |
2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZACPWEJDQXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045540 | |
Record name | Tocainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71395-14-7 | |
Record name | Tocainide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71395-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tocainide hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071395147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tocainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-amino-N-(2,6-dimethylphenyl)propionamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOCAINIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K7I38CKN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.